N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with pyridine-4-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori, which is crucial for fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane, leading to cell death.
Comparison with Similar Compounds
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other similar compounds such as:
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide: This compound has a naphthalene moiety instead of a pyridine ring.
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: This compound contains a tetrahydroindazole ring.
The uniqueness of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9Br2N3O3 |
---|---|
Molecular Weight |
415.04 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9Br2N3O3/c14-9-5-8(11(19)10(15)12(9)20)6-17-18-13(21)7-1-3-16-4-2-7/h1-6,19-20H,(H,18,21)/b17-6+ |
InChI Key |
FADXTTPBJAREOT-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
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